Cas no 30799-59-8 (1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)-)
30799-59-8 structure
Product Name:1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)-
Numero CAS:30799-59-8
MF:C18H28O2
MW:276.413725852966
CID:322650
PubChem ID:288607
Update Time:2025-04-19
1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)-
- (2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoic acid
- 12-methoxy-podocarpa-8,11,13-trien-16-oic acid-(2-diethylamino-ethyl ester)
- 12-Methoxy-podocarpa-8,11,13-trien-16-saeure-(2-diaethylamino-aethylester)
- 12-methoxypodocarpa-8,11,13-trien-19-oic acid
- 12-methoxypodocarpa-8,11,13-triene-19
- 12-Methoxypodocarpa-8,12-dien-19-ol
- BRN 3168978
- Diethylaminoethyl O-methyl-podocarpate
- O-methylpodocarpic acid
- Podocarpa-8,11,13-trien-16-oic acid, 12-methoxy-, 2-(diethylamino)ethyl ester
- SC-4956
- NSC149880
- 12-methoxypodocarpa-8,12-dien-15-ol
- DTXSID80953005
- NSC-149880
- 30799-59-8
-
- Inchi: 1S/C18H28O2/c1-17(12-19)9-4-10-18(2)15-11-14(20-3)7-5-13(15)6-8-16(17)18/h7,16,19H,4-6,8-12H2,1-3H3
- Chiave InChI: HZISAJKZLQVPKZ-UHFFFAOYSA-N
- Sorrisi: OCC1(C)CCCC2(C)C3CC(=CCC=3CCC21)OC
Proprietà calcolate
- Massa esatta: 253.08123
- Massa monoisotopica: 276.209
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 462
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- Densità: 1.06
- Punto di ebollizione: 406.4°Cat760mmHg
- Punto di infiammabilità: 171.8°C
- Indice di rifrazione: 1.541
- PSA: 147.38
- LogP: 4.20590
1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)- Letteratura correlata
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
30799-59-8 (1-Phenanthrenemethanol,1,2,3,4,4a,5,8,9,10,10a-decahydro-6-methoxy-1,4a-dimethyl-, (1S,4aS,10aR)-) Prodotti correlati
- 23918-98-1(Eritadenine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso